molecular formula C8H15NO4S B13190281 (2s)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

(2s)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13190281
M. Wt: 221.28 g/mol
InChI Key: VBVSBNMTWKHULT-ZETCQYMHSA-N
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Description

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a propane-1-sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid typically involves the functionalization of a preformed pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and carboxylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a ketone group instead of a sulfonyl group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a sulfonyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2S)-1-propylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO4S/c1-2-6-14(12,13)9-5-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

VBVSBNMTWKHULT-ZETCQYMHSA-N

Isomeric SMILES

CCCS(=O)(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CCCS(=O)(=O)N1CCCC1C(=O)O

Origin of Product

United States

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